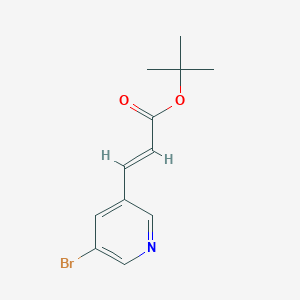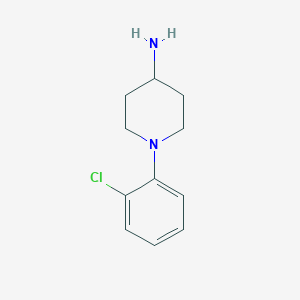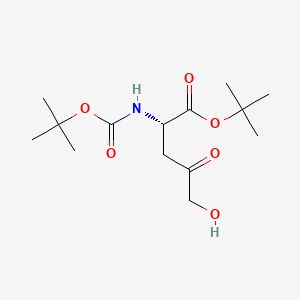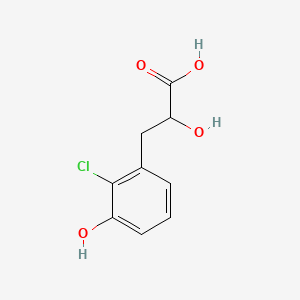
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acrylate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate typically involves the reaction of tert-butyl acrylate with 5-bromopyridine-3-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the acrylate group or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate involves its interaction with specific molecular targets. The bromine atom and the acrylate group can participate in various chemical reactions, allowing the compound to modify biological molecules or materials. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain applications, such as increased stability or altered solubility properties.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-9-6-10(13)8-14-7-9/h4-8H,1-3H3/b5-4+ |
Clé InChI |
ITWAJFFCKZFUBO-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)Br |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)


![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)

![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)


